molecular formula C15H19NO4S2 B12752049 N-(3-Mercaptopropionyl)methionine thiobenzoate CAS No. 87459-76-5

N-(3-Mercaptopropionyl)methionine thiobenzoate

Cat. No.: B12752049
CAS No.: 87459-76-5
M. Wt: 341.4 g/mol
InChI Key: VEPQNNJPTNROPK-LBPRGKRZSA-N
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Description

N-(3-Mercaptopropionyl)methionine thiobenzoate is a compound with the molecular formula C15H19NO4S2 and a molecular weight of 341.45 g/mol It is known for its unique structure, which includes both a mercaptopropionyl group and a methionine thiobenzoate moiety

Preparation Methods

The synthesis of N-(3-Mercaptopropionyl)methionine thiobenzoate typically involves the reaction of methionine with 3-mercaptopropionic acid and thiobenzoic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(3-Mercaptopropionyl)methionine thiobenzoate undergoes various chemical reactions, including:

    Oxidation: The mercaptopropionyl group can be oxidized to form disulfides.

    Reduction: The thiobenzoate moiety can be reduced to form the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiobenzoate group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-Mercaptopropionyl)methionine thiobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Mercaptopropionyl)methionine thiobenzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptopropionyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The thiobenzoate moiety can also interact with various molecular pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

N-(3-Mercaptopropionyl)methionine thiobenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

87459-76-5

Molecular Formula

C15H19NO4S2

Molecular Weight

341.4 g/mol

IUPAC Name

(2S)-2-(3-benzoylsulfanylpropanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H19NO4S2/c1-21-9-7-12(14(18)19)16-13(17)8-10-22-15(20)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1

InChI Key

VEPQNNJPTNROPK-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCSC(=O)C1=CC=CC=C1

Origin of Product

United States

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